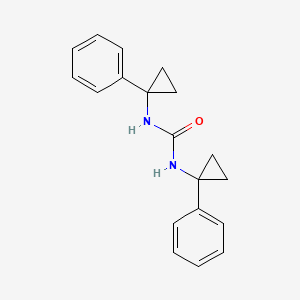

1,3-Bis(1-phenylcyclopropyl)urea

説明

Contextual Significance of Urea (B33335) Derivatives in Chemical Synthesis and Molecular Design

Urea derivatives represent a cornerstone in the fields of chemical synthesis and medicinal chemistry. exlibrisgroup.comnih.govnih.gov The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block. nih.gov Its ability to form stable, multiple hydrogen bonds is a key feature that underpins its utility in molecular design. nih.govresearchgate.net This hydrogen bonding capability allows urea derivatives to interact with and bind to various biological targets, such as proteins and enzymes, making them prevalent in the development of therapeutic agents. nih.govresearchgate.net

In chemical synthesis, urea derivatives are employed as intermediates and building blocks for more complex molecules. nih.gov The synthesis of ureas themselves can be achieved through various methods, traditionally involving reagents like phosgene (B1210022) or isocyanates. nih.gov However, due to the hazardous nature of these reagents, newer, safer synthetic methodologies are continuously being developed. exlibrisgroup.comacs.org The applications of urea derivatives extend beyond medicine into materials science and organocatalysis. nih.gov

The general structure of a urea derivative allows for the introduction of various substituents on the nitrogen atoms, which in turn modulates the compound's physicochemical and conformational properties. researchgate.net This tunability is a crucial aspect of molecular design, enabling the fine-tuning of properties such as solubility, stability, and biological activity. exlibrisgroup.comnih.gov Symmetrical and unsymmetrical ureas can be synthesized, further expanding the structural diversity and potential applications of this class of compounds. nih.govcapes.gov.br

Exploration of the Cyclopropyl (B3062369) Moiety in Chemical Structures and its Conformational and Electronic Properties

The cyclopropyl group, a three-membered carbon ring, is a fascinating structural motif in organic chemistry. fiveable.me Its defining characteristic is the significant ring strain resulting from bond angles of approximately 60°, a substantial deviation from the ideal 109.5° tetrahedral angle. fiveable.mewikipedia.org This inherent strain is not a liability but rather a source of unique reactivity, making cyclopropanes valuable intermediates in organic synthesis. fiveable.me

The electronic properties of the cyclopropyl group are also noteworthy. It exhibits partial double-bond character due to significant π-orbital overlap within the ring. fiveable.me This feature, combined with the strain-induced pyramidalization of the carbon atoms, imparts a more electrophilic character to the cyclopropyl group. fiveable.me Consequently, cyclopropyl rings are susceptible to nucleophilic attack and can participate in various pericyclic reactions. fiveable.me

In the context of molecular design, the incorporation of a cyclopropyl ring can have profound effects on a molecule's properties. acs.orgresearchgate.net The rigid, conformationally restricted nature of the cyclopropyl group can help to lock a molecule into a specific bioactive conformation, which can be advantageous for receptor binding. acs.orgresearchgate.net Furthermore, the electronic nature of the cyclopropyl group can influence a molecule's metabolic stability and membrane permeability. acs.orgresearchgate.net The unique combination of steric and electronic properties makes the cyclopropyl moiety a valuable tool for medicinal chemists seeking to optimize drug candidates. fiveable.meacs.orgresearchgate.net

Overview of Bis-Urea Architectures in Advanced Chemical Systems and Supramolecular Chemistry

Bis-urea architectures, which feature two urea functional groups within a single molecule, are of significant interest in the realm of supramolecular chemistry. nih.govreading.ac.uk The ability of the two urea groups to engage in multiple, cooperative hydrogen bonding interactions is the driving force behind their self-assembly into well-defined, higher-order structures. capes.gov.brnih.gov These self-assembled structures can range from one-dimensional fibers to complex three-dimensional networks. rsc.org

The formation of these supramolecular polymers is often a highly cooperative process. nih.gov The strength and directionality of the hydrogen bonds within the bis-urea motifs allow for the creation of robust and predictable assemblies. reading.ac.uk By modifying the linker connecting the two urea groups, it is possible to tune the properties of the resulting supramolecular materials. capes.gov.brreading.ac.uk For instance, the introduction of aromatic or aliphatic spacers can influence the solubility and the strength of the association between the bis-urea molecules. capes.gov.br

The applications of bis-urea-based supramolecular systems are diverse. They have been utilized in the development of "super" hydrogelators, elastomeric materials, and as components in the design of molecular receptors. nih.govreading.ac.uk The reversible nature of the hydrogen bonds also imparts self-healing capabilities to some bis-urea-containing materials. reading.ac.uk The predictable and tunable self-assembly of bis-urea architectures makes them a powerful tool for the bottom-up construction of functional nanomaterials.

Data Tables

Table 1: Chemical Identity of 1,3-Bis(1-phenylcyclopropyl)urea

| Property | Value |

| Chemical Name | 1,3-Bis(1-phenylcyclopropyl)urea |

| CAS Number | 1820747-29-2 |

| Molecular Formula | C19H20N2O |

| Molecular Weight | 292.38 g/mol |

| IUPAC Name | 1,3-bis(1-phenylcyclopropyl)urea |

Table 2: Constituent Moieties and their Properties

| Moiety | Key Properties |

| Urea | Hydrogen bond donor and acceptor, planar structure |

| Phenyl | Aromatic, provides steric bulk, participates in π-stacking |

| Cyclopropyl | High ring strain, unique electronic properties, conformational rigidity |

Structure

3D Structure

特性

IUPAC Name |

1,3-bis(1-phenylcyclopropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKWFHIIDRJSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1,3 Bis 1 Phenylcyclopropyl Urea and Analogues

General Approaches for Urea (B33335) Formation in Organic Synthesis, including Isocyanate and Carbamate (B1207046) Routes

The synthesis of ureas is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of chemists. The most traditional and widely used methods involve the reaction of amines with isocyanates or the use of phosgene (B1210022) and its equivalents. acs.orgnih.gov

The isocyanate route is a straightforward approach for creating unsymmetrical ureas. It involves the reaction of an isocyanate with a primary or secondary amine. acs.org This reaction is typically efficient and proceeds under mild conditions. Isocyanates themselves can be generated from various precursors, including the Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the Lossen rearrangement of hydroxamic acids. nih.govresearchgate.net Another prominent method for isocyanate synthesis is the phosgenation of amines, though the high toxicity of phosgene has led to the development of safer alternatives. acs.orgrsc.org

The carbamate route offers another versatile pathway to urea derivatives. Carbamates can react with amines to form ureas. For instance, aryl carbamates, when heated with amines, can yield ureas, although these reactions can be reversible. rjpbr.com A more definitive approach involves the use of reactive carbamates like isopropenyl carbamates. rjpbr.com Furthermore, carbamates can be synthesized from the reaction of amines with carbon dioxide to form carbamic acids, which are then converted to carbamates. nih.gov These can subsequently be transformed into ureas.

Phosgene equivalents such as triphosgene (B27547), a solid and safer alternative, and N,N'-carbonyldiimidazole (CDI) are extensively used to circumvent the hazards associated with phosgene gas. nih.govrjpbr.com CDI, in particular, is a mild and effective reagent for synthesizing ureas from amines in a two-step, one-pot reaction. nih.gov

More contemporary methods focus on greener and more atom-economical processes. These include the direct oxidative carbonylation of amines using carbon monoxide in the presence of a catalyst and an oxidant, and the catalytic synthesis from amines and carbon dioxide, which avoids the use of toxic reagents altogether. nih.govnih.gov

| Route | Reactants | Key Intermediates | Advantages | Disadvantages |

| Isocyanate Route | Amine + Isocyanate | - | High yields, mild conditions | Limited availability and toxicity of some isocyanates |

| Carbamate Route | Amine + Carbamate | Carbamic Acid | Versatile, can use CO2 as a C1 source | Can be reversible, may require activation |

| Phosgene/Equivalents | Amine + Phosgene/CDI/Triphosgene | Carbamoyl chloride, Isocyanate | High reactivity, reliable | Toxicity of phosgene, formation of byproducts |

| Catalytic Carbonylation | Amine + CO + Oxidant | - | Atom-economical, avoids toxic reagents | Often requires harsh conditions and complex catalyst systems |

Specific Synthetic Protocols for 1,3-Bis(1-phenylcyclopropyl)urea and its Related Compounds

A plausible and direct approach would be the reaction of 1-phenylcyclopropylamine with a phosgene equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI).

Using N,N'-Carbonyldiimidazole (CDI):

A likely procedure would involve the slow addition of a solution of CDI in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to a solution of two equivalents of 1-phenylcyclopropylamine. The reaction would proceed at room temperature or with gentle heating to drive the reaction to completion. The formation of a precipitate of the desired urea would indicate the progress of the reaction. The product could then be isolated by filtration and purified by recrystallization. This method is advantageous due to the non-toxic nature of the reagents and the typically high yields obtained for symmetrical ureas. nih.gov

Using Triphosgene:

Alternatively, triphosgene can be used as a phosgene source. In a typical reaction, a solution of triphosgene in a solvent like dichloromethane (B109758) (DCM) would be added dropwise to a cooled solution of 1-phenylcyclopropylamine and a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction. Careful control of the stoichiometry is crucial to avoid the formation of unwanted byproducts.

From 1-phenylcyclopropyl isocyanate:

If 1-phenylcyclopropyl isocyanate were available, it could react with one equivalent of 1-phenylcyclopropylamine to form the target symmetrical urea. The isocyanate could potentially be synthesized from 1-phenylcyclopropanecarboxylic acid via a Curtius rearrangement. researchgate.net

The synthesis of related adamantyl-containing 1,3-disubstituted ureas often involves the reaction of an adamantyl isocyanate with an appropriate amine. nih.gov For instance, (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl) urea was synthesized from the corresponding isocyanate and 2-fluoroaniline (B146934) in diethyl ether. nih.gov This suggests that forming an isocyanate from 1-phenylcyclopropylamine could be a key step.

Optimization of Reaction Conditions and Solvent Systems for Bis-Urea Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of 1,3-disubstituted ureas. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

Solvent Systems: The choice of solvent can significantly influence the reaction rate and the ease of product isolation. For the synthesis of bis-ureas, aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (B52724) (MeCN) are commonly employed. rjpbr.comnih.gov DMF is often a good choice due to its high polarity, which can help to dissolve the starting materials and intermediates. nih.gov However, its high boiling point can make it difficult to remove. THF and DCM are lower-boiling alternatives that facilitate easier work-up. In some cases, particularly for reactions involving isocyanates, diethyl ether is used, as the urea product often precipitates out of the solution, simplifying purification. nih.gov For greener syntheses, water has been explored as a solvent, especially for reactions involving potassium isocyanate, where the product can often be isolated by simple filtration.

Temperature and Reaction Time: The optimal temperature and reaction time are highly dependent on the specific reactants and the synthetic route. Many urea formations proceed efficiently at room temperature. rjpbr.comnih.gov However, for less reactive amines or when using milder coupling agents, heating may be necessary. For example, reactions with CDI are sometimes heated to 50-60°C to ensure complete conversion. nih.gov Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.

Stoichiometry: Precise control of the reactant stoichiometry is essential, particularly in the synthesis of unsymmetrical ureas, to minimize the formation of the undesired symmetrical urea byproduct. nih.gov When synthesizing symmetrical bis-ureas, a 2:1 molar ratio of the amine to the carbonyl source (like CDI or triphosgene) is typically used.

| Parameter | Common Choices/Ranges | Considerations |

| Solvent | DMF, THF, DCM, Acetonitrile, Diethyl Ether, Water | Solubility of reactants, ease of product isolation, boiling point, green chemistry principles |

| Temperature | 0°C to 100°C | Reactivity of substrates, prevention of side reactions, energy consumption |

| Reaction Time | 30 minutes to 24 hours | Completion of reaction, minimization of byproduct formation |

| Base (if applicable) | Triethylamine, Diisopropylethylamine | Neutralization of acidic byproducts, should be non-nucleophilic |

Exploration of Catalyst Systems in Urea Derivative Synthesis

Catalysis plays an increasingly important role in modern urea synthesis, offering pathways that are more efficient, selective, and environmentally friendly than traditional stoichiometric methods. Various catalyst systems have been developed, primarily focusing on the activation of carbon dioxide or the direct carbonylation of amines.

Palladium-catalyzed Carbonylation: Palladium complexes are effective catalysts for the oxidative carbonylation of amines to ureas using carbon monoxide. nih.gov For example, a system of PdI₂ with an excess of KI has been used to synthesize a variety of symmetrical and unsymmetrical ureas with high catalytic efficiency. nih.gov These reactions are typically carried out under a pressure of CO and air.

Ruthenium and Iron Pincer Complexes: Pincer complexes of ruthenium and iron have emerged as powerful catalysts for the dehydrogenative coupling of amines and methanol (B129727) to form ureas, with hydrogen gas as the only byproduct. nih.gov This method is highly atom-economical. Mechanistic studies suggest the reaction proceeds through a formamide (B127407) intermediate which is then dehydrogenated to a transient isocyanate. nih.gov

Cerium Oxide for CO₂ Activation: For the direct synthesis of ureas from amines and carbon dioxide, heterogeneous catalysts like cerium oxide (CeO₂) have shown great promise. rsc.org CeO₂ can effectively catalyze the formation of cyclic ureas from diamines and CO₂, even at low CO₂ pressures. rsc.org The proposed mechanism involves the formation of carbamic acid and carbamate species on the catalyst surface. rsc.org

Lewis Acid Catalysis: Lewis acids such as lanthanum triflate have been shown to catalyze the conversion of N-protected carbamates into nonsymmetric ureas in high yields. rsc.org

| Catalyst System | Reactants | Reaction Type | Key Features |

| Palladium Iodide/Potassium Iodide | Amines, CO, Air | Oxidative Carbonylation | High catalytic efficiency for symmetrical and unsymmetrical ureas. nih.gov |

| Iron-Pincer Complexes | Amines, Methanol | Dehydrogenative Coupling | Atom-economical, produces H₂ as the only byproduct. nih.gov |

| Cerium Oxide (CeO₂) | Diamines, CO₂ | Direct Carboxylation | Heterogeneous, reusable catalyst, effective at low CO₂ pressure. rsc.org |

| Lanthanum Triflate | N-alkoxycarbonyl-protected amines, Amines | Transamination of Carbamates | Catalyzes conversion of carbamates to ureas. rsc.org |

Considerations for Scalability and Efficiency in Preparative Methods

Scaling up the synthesis of 1,3-disubstituted ureas from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Choice of Reagents and Route: For large-scale production, the cost and toxicity of reagents are paramount. Phosgene, despite its reactivity, is highly undesirable due to its extreme toxicity and the need for specialized handling infrastructure. rsc.org Phosgene-free routes are therefore strongly preferred. The use of CO₂ as a C1 source is attractive from a green chemistry perspective, but may require high pressures and specialized reactors, which can increase capital costs. nih.govpsu.edu Reactions utilizing readily available and inexpensive starting materials, such as the direct coupling of amines and urea or its derivatives, are often more economically viable on a large scale.

Process Safety and Heat Management: Many urea formation reactions are exothermic. On a large scale, efficient heat management is crucial to prevent thermal runaways. This may involve the use of jacketed reactors with precise temperature control and careful, controlled addition of reagents.

Microwave-Assisted Synthesis: For rapid synthesis on a laboratory scale, microwave-assisted methods have been shown to be effective, significantly reducing reaction times. eco-vector.com While direct scale-up of microwave reactors can be challenging, they are valuable for rapid process optimization and the synthesis of smaller batches of material. A facile, microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has been reported to be efficient for gram-scale synthesis. eco-vector.com

Ultimately, a successful scalable process for 1,3-Bis(1-phenylcyclopropyl)urea would likely involve a phosgene-free route, utilize cost-effective starting materials, be designed for efficient heat management, and result in a product that can be easily isolated in high purity without the need for extensive purification.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-Bis(1-phenylcyclopropyl)urea, ¹H and ¹³C NMR are essential for mapping the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

In the ¹H NMR spectrum of 1,3-Bis(1-phenylcyclopropyl)urea, specific signals corresponding to the distinct proton environments of the phenyl, cyclopropyl (B3062369), and urea (B33335) groups are expected. The aromatic protons on the two phenyl rings would typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific electronic environment and coupling between adjacent protons.

The protons of the cyclopropyl rings are highly characteristic. Due to the ring strain and anisotropic effects, these protons are shielded and would produce signals in the upfield region, typically between 0.8 and 1.5 ppm. The geminal and cis/trans couplings between the cyclopropyl protons would result in complex splitting patterns, often appearing as multiplets.

The N-H protons of the central urea moiety are expected to give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. This signal is often observed in the range of 6.0 to 9.0 ppm. The presence of this signal is a key indicator of the urea functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Bis(1-phenylcyclopropyl)urea

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Urea (NH) | 6.0 - 9.0 | Broad Singlet |

| Cyclopropyl (CH₂) | 0.8 - 1.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 1,3-Bis(1-phenylcyclopropyl)urea. The carbonyl carbon of the urea group is a particularly diagnostic signal, appearing significantly downfield, typically in the range of 155-165 ppm, due to the deshielding effect of the attached oxygen and nitrogen atoms.

The aromatic carbons of the phenyl rings would generate a series of signals between 120 and 145 ppm. The quaternary carbon of the phenyl ring attached to the cyclopropyl group would be expected around 140-145 ppm, while the other aromatic carbons would resonate at slightly lower chemical shifts.

The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the nitrogen atom would appear in the range of 30-40 ppm. The methylene (B1212753) (CH₂) carbons of the cyclopropyl rings are expected to be found in the upfield region, typically between 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(1-phenylcyclopropyl)urea

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 155 - 165 |

| Aromatic Quaternary (C-Ar) | 140 - 145 |

| Aromatic (CH-Ar) | 120 - 130 |

| Cyclopropyl Quaternary (C-cyclo) | 30 - 40 |

| Cyclopropyl (CH₂) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., HMQC, COSY) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal correlations between directly bonded protons and carbons. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective carbon signals.

A Correlation Spectroscopy (COSY) experiment would establish proton-proton couplings within the same spin system. This would be particularly useful in confirming the connectivity between the protons on the cyclopropyl rings and in assigning the ortho, meta, and para protons of the phenyl rings through their coupling patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1,3-Bis(1-phenylcyclopropyl)urea would exhibit several characteristic absorption bands.

A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibrations of the urea moiety would appear as one or two bands in the range of 3200-3400 cm⁻¹. The shape and exact position of these bands can be influenced by hydrogen bonding.

The aromatic C-H stretching vibrations of the phenyl groups are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-H stretching of the cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for 1,3-Bis(1-phenylcyclopropyl)urea

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Urea (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Urea (C=O) | Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For 1,3-Bis(1-phenylcyclopropyl)urea (C₂₁H₂₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.net By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₂₁H₂₂N₂O, the molecular formula can be unequivocally confirmed. Fragmentation patterns observed in the mass spectrum can also provide further structural information. For instance, cleavage of the bond between the cyclopropyl ring and the urea nitrogen could be an expected fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 1,3-Bis(1-phenylcyclopropyl)urea is expected to show absorption bands characteristic of the phenyl groups. These π → π* transitions typically occur in the UV region, with absorption maxima (λmax) expected around 200-280 nm. The presence of the urea chromophore conjugated with the phenylcyclopropyl system may lead to shifts in the absorption maxima and changes in their intensities compared to simple benzene (B151609) derivatives.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the electronic structure and molecular geometry of urea (B33335) derivatives. While specific DFT studies on 1,3-Bis(1-phenylcyclopropyl)urea are not extensively documented in the provided results, the principles can be extrapolated from research on similar compounds.

DFT calculations are employed to determine the relative structural interaction energies of different conformers, such as cis and trans isomers. nih.gov For instance, in a study on a tert-butyl substituted urea model compound, DFT calculations revealed a significant energy difference of over 4.2 kcal/mol between the cis and trans conformations. nih.gov This highlights the ability of DFT to predict the most stable geometric arrangements. The choice of functional, such as PBE or B3LYP, and basis sets like 6-31/G(d,p) are crucial for achieving high accuracy in these calculations. nih.govresearchgate.net

The optimized molecular structure obtained from DFT calculations can be compared with experimental data from X-ray crystallography to validate the theoretical model. researchgate.netresearching.cn These studies often show a close correlation between the calculated and experimentally determined structures. researchgate.net Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the electronic properties and reactivity of the molecule. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of molecules like 1,3-Bis(1-phenylcyclopropyl)urea in various environments. nih.govnih.govnih.gov These simulations can reveal how the molecule behaves over time, including conformational changes and interactions with surrounding molecules. nih.govmdpi.com

MD simulations have been used to study the conformational preferences of N,N'-diaryl ureas, highlighting their dynamic nature. nih.gov The simulations can elucidate the flexibility of different parts of the molecule, which can be crucial for its biological activity or material properties. nih.gov For instance, MD simulations can show how bulky substituents, like the phenylcyclopropyl groups, might restrict conformational freedom and favor specific folded structures. nih.gov This can influence the effective molarity for reactions such as macrocyclization. nih.gov

The stability of the simulated system is often assessed by calculating the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time. nih.gov The results from MD simulations can be used to understand phenomena like the nucleation of urea from a solution. nih.gov

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR frequencies. mdpi.comnih.gov These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound.

For NMR chemical shifts, DFT methods can provide results that are reasonably close to experimental values, with root mean square errors (RMSEs) in the range of 0.2–0.4 ppm for ¹H shifts. mdpi.com Machine learning approaches, sometimes combined with DFT data, have also emerged as powerful tools for predicting NMR chemical shifts with high accuracy. mdpi.comnih.gov

Similarly, IR frequencies can be calculated and compared with experimental FT-IR spectra to identify characteristic vibrational modes of the molecule. researchgate.netcetjournal.it For example, the N-H stretching and C=O bonding vibrations in the urea moiety would have predictable frequencies. cetjournal.it

Computational Elucidation of Reaction Mechanisms and Transition States in Urea Formation

Computational methods are instrumental in elucidating the reaction mechanisms and identifying the transition states involved in the formation of ureas. whiterose.ac.ukcommonorganicchemistry.com DFT calculations can be used to map the potential energy surface of a reaction, revealing the energy barriers and the structures of intermediates and transition states. whiterose.ac.uk

For the formation of ureas, a common method is the reaction of an amine with an isocyanate. commonorganicchemistry.com Computational studies can model this reaction to understand its kinetics and thermodynamics. The calculations can determine the activation energies, which are crucial for predicting the reaction rate. researchgate.net

Studies on urea formation have shown that radical-radical reactions can have very low activation barriers, making them feasible pathways. whiterose.ac.uk The inclusion of solvent effects, often through polarizable continuum models (PCM), can be important for accurately modeling reactions in the liquid phase. researchgate.net

In Silico Studies of Adsorption Phenomena (e.g., on metal surfaces, for materials chemistry)

In silico studies, particularly those employing DFT, are used to investigate the adsorption of urea derivatives onto various surfaces, which is relevant in fields like corrosion inhibition and materials science. mdpi.comnih.gov These studies can predict the adsorption energy and geometry of the molecule on a surface.

The interaction of the urea molecule with a metal surface can be analyzed by calculating parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), and the fraction of electrons transferred (ΔN). mdpi.com A high HOMO energy and a low LUMO energy are indicative of a molecule's potential to be an effective corrosion inhibitor. mdpi.com

Adsorption isotherms, such as the Langmuir or Frumkin models, can be used to describe the adsorption behavior, and the Gibbs free energy of adsorption (ΔG°ads) can be calculated to determine the spontaneity and the nature of the adsorption (physisorption or chemisorption). mdpi.comnih.gov Values of ΔG°ads around -20 kJ/mol or less negative suggest electrostatic interactions (physisorption), while values around -40 kJ/mol or more negative indicate charge sharing or transfer (chemisorption). nih.gov

Reaction Mechanisms and Chemical Transformations Involving the 1,3 Bis 1 Phenylcyclopropyl Urea Core

Mechanistic Studies of Urea (B33335) Bond Formation (e.g., Isocyanate Intermediate, Urea Hydrolysis, Transamidation)

The synthesis of the urea linkage in 1,3-bis(1-phenylcyclopropyl)urea, a symmetrically disubstituted urea, can be achieved through several established mechanistic pathways. The most common industrial methods involve highly reactive intermediates like phosgene (B1210022) and isocyanates. wikipedia.orgbeilstein-journals.org

Isocyanate Intermediate Pathway A primary route for forming unsymmetrical and symmetrical ureas involves the reaction of an isocyanate with an amine. wikipedia.orgorganic-chemistry.org For 1,3-bis(1-phenylcyclopropyl)urea, this would involve the reaction of 1-phenylcyclopropyl isocyanate with 1-phenylcyclopropylamine. The mechanism proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

Alternatively, the isocyanate intermediate can be generated in situ. Methods avoiding toxic phosgene include the Staudinger-aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) and carbon dioxide to yield the isocyanate, which can then be trapped by an amine to form the urea. beilstein-journals.orgnih.gov Another approach is the Hofmann rearrangement of a primary amide (1-phenylcyclopropanecarboxamide), which generates the isocyanate intermediate that can then react with an amine source. organic-chemistry.org

Urea Hydrolysis Urea hydrolysis is the reverse of its formation, breaking the C-N bonds to yield amines and carbon dioxide. This process can occur spontaneously in aqueous solutions, though it is typically very slow. nih.gov The hydrolysis is often catalyzed by acids, bases, or enzymes like urease. cdnsciencepub.comacs.orgwikipedia.org

The enzymatic hydrolysis by urease occurs in two main stages. cdnsciencepub.comwikipedia.org

Carbamate (B1207046) Formation : Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to produce ammonia (B1221849) and carbamate. wikipedia.org

Carbamate Decomposition : The carbamate intermediate spontaneously and rapidly decomposes into another molecule of ammonia and carbonic acid. wikipedia.org

Transamidation Transamidation is a reaction where a urea reacts with an amine, resulting in the exchange of an amino group. wikipedia.org This method can be used to prepare N-substituted ureas from urea itself. wikipedia.orgacs.org The reaction involves the displacement of one of the amino groups of the starting urea by the incoming amine. While amides are generally inert to this transformation, ureas are more susceptible. wikipedia.org The reaction can be catalyzed by acids and is influenced by factors such as temperature, pressure, and the presence of water and carbon dioxide. acs.orgnih.govresearchgate.net For 1,3-bis(1-phenylcyclopropyl)urea, a transamidation reaction could theoretically be employed by reacting a different primary amine with the compound, leading to an equilibrium mixture of urea derivatives.

Table 1: Key Mechanisms in Urea Bond Formation and Cleavage

| Mechanism | Description | Key Intermediates/Reagents | Relevance to 1,3-Bis(1-phenylcyclopropyl)urea |

|---|---|---|---|

| Isocyanate Pathway | Reaction of an isocyanate with a primary amine. wikipedia.org | 1-Phenylcyclopropyl isocyanate, 1-Phenylcyclopropylamine | Primary synthetic route for formation. |

| Urea Hydrolysis | Cleavage of C-N bonds in the urea moiety, often enzyme-catalyzed. cdnsciencepub.comwikipedia.org | Carbamate, Ammonia, Carbon Dioxide | Degradation pathway in aqueous or biological environments. |

| Transamidation | Exchange of an amino group on the urea with another amine. wikipedia.org | Amine, Acid/Catalyst | Potential route for modification or synthesis from other ureas. |

Reactivity of the Urea Functionality in Bis-Urea Systems

The urea functional group is characterized by a high degree of resonance stabilization, with electron delocalization from the nitrogen lone pairs to the carbonyl group. nih.gov This imparts partial double-bond character to the C-N bonds, resulting in a planar and rigid structure. In a symmetrically substituted bis-urea system like 1,3-bis(1-phenylcyclopropyl)urea, this planarity and the presence of N-H protons facilitate strong intermolecular hydrogen bonding, influencing its physical properties such as melting point and solubility. wikipedia.org

The reactivity of the urea functionality is diverse. The carbonyl oxygen is a hydrogen bond acceptor and can be protonated under acidic conditions. The nitrogen atoms, while less basic than in amines due to resonance, can still act as nucleophiles. One notable reaction is the formation of a biuret, which occurs when a urea reacts with an isocyanate intermediate. wikipedia.org This could happen during synthesis if reaction conditions are not carefully controlled, leading to the formation of oligomeric side products. wikipedia.org

The N-H protons of the urea are weakly acidic and can be deprotonated by a strong base. This anion can then participate in further reactions. The stability of the urea bond makes it relatively resistant to chemical degradation, but it can be cleaved under harsh hydrolytic conditions (high temperature, strong acid/base) or by specific enzymes. nih.govacs.org

Transformations Involving the Phenylcyclopropyl Rings, including Ring Opening and Rearrangement Pathways

The phenylcyclopropyl groups are the most reactive sites in 1,3-bis(1-phenylcyclopropyl)urea under various conditions, particularly those promoting radical or cationic intermediates. The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. nih.govrsc.org

Ring Opening Mechanisms The cleavage of the cyclopropane ring can occur at either the bond adjacent to the phenyl group (vicinal, C1-C2) or the bond opposite to it (distal, C2-C3). The pathway taken is often dictated by the nature of the substituents and the reaction conditions.

Electrophilic/Acid-Catalyzed Opening : In the presence of strong acids, protonation can occur on the urea's carbonyl oxygen or on the phenyl ring. Theoretical studies suggest that for donor-acceptor cyclopropanes, interaction with an electrophile weakens the vicinal C1-C2 bonds, leading to heterolytic cleavage and the formation of a cationic intermediate. nih.gov This intermediate can then be trapped by a nucleophile. A different mechanism involves protonation at the distal C2-C3 bond, leading to a dicationic species that subsequently reacts. nih.gov

Radical Ring Opening : The cyclopropane ring can be opened via radical intermediates. For instance, a radical addition to the phenyl ring or abstraction of a hydrogen atom can initiate a sequence leading to the formation of a cyclopropyl-substituted radical. This radical can undergo rapid ring-opening to form a more stable, delocalized radical. nih.gov The ring-opening of cyclopropyl (B3062369) ketyl radical anions (formed by reduction of a cyclopropyl ketone) has been shown to be a reversible process, with the rate of opening and closing depending on the substituents. acs.orglookchem.com

Rearrangement Pathways Once the ring is opened, the resulting intermediates can undergo various rearrangements.

Cloke-Wilson Rearrangement : This rearrangement involves the transformation of cyclopropyl ketones or imines into five-membered heterocycles like dihydrofurans or dihydropyrroles upon heating or acid catalysis. nih.gov While 1,3-bis(1-phenylcyclopropyl)urea is not a ketone, related transformations could potentially be induced under specific conditions that might convert the urea into a more reactive species.

Vinylcyclopropane Rearrangement : If conditions lead to the formation of a vinylcyclopropane-like structure, a wikipedia.orgcdnsciencepub.com-sigmatropic shift can occur, expanding the three-membered ring into a five-membered cyclopentene (B43876) ring. nih.gov

Table 2: Potential Transformations of the Phenylcyclopropyl Moiety

| Transformation | Conditions | Mechanism | Potential Product Type |

|---|---|---|---|

| Electrophilic Ring Opening | Strong acids (e.g., superacids) nih.gov | Formation of cationic intermediates, cleavage of vicinal or distal bonds. nih.gov | Linear alkylated aromatics (after trapping). |

| Radical Ring Opening | Radical initiators, photoredox catalysis nih.govacs.org | Formation of a cyclopropyl radical followed by ring cleavage to a more stable radical. nih.gov | Ring-opened addition or cyclization products. |

| Cloke-Wilson Rearrangement | Thermal, acid catalysis (for related ketones/imines) nih.gov | Ring-opening/closing reaction. nih.gov | Five-membered heterocycles. |

Derivatization Reactions at the Nitrogen Atoms of the Urea Core

The nitrogen atoms of the urea core in 1,3-bis(1-phenylcyclopropyl)urea can be functionalized through acylation and alkylation reactions, providing a route to a wide range of derivatives.

N-Alkylation Direct N-alkylation of ureas was historically considered difficult, as O-alkylation to form isoureas was often the favored pathway. google.com However, modern synthetic methods have overcome this challenge. The use of a solid base in the presence of a phase transfer catalyst allows for the efficient N-alkylation of ureas with alkylating agents like alkyl halides. google.com More recently, transition metal-catalyzed methods, using iridium or ruthenium catalysts, have been developed for the N-alkylation of ureas and amides with alcohols. uno.edu Photoredox catalysis also enables the direct decarboxylative N-alkylation of ureas with carboxylic acids. acs.org These methods could be applied to 1,3-bis(1-phenylcyclopropyl)urea to introduce a third or even fourth substituent onto the urea nitrogens.

N-Acylation N-acylation of ureas produces N-acylureas (or ureides), a class of compounds with significant biological activity and utility as synthetic intermediates. wikipedia.orgarkat-usa.org The reaction is typically carried out by treating the urea with an acyl chloride or anhydride. arkat-usa.org For unsymmetrical ureas, the acylation can be regioselective. researchgate.net In the case of the symmetrical 1,3-bis(1-phenylcyclopropyl)urea, acylation would likely occur on one of the nitrogen atoms to yield an N-acyl derivative. Various methods exist, including those using acyl carbamates as intermediates or solid-phase techniques for combinatorial synthesis. reading.ac.uk

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of 1,3-bis(1-phenylcyclopropyl)urea involves reactions at the urea carbonyl group and the phenylcyclopropyl substituents.

Reduction The urea functionality is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group. The outcome of the reduction of urea derivatives can vary depending on the substitution pattern and reaction conditions. For example, the reduction of certain cyclic urea derivatives (Biginelli compounds) with LiAlH₄ can lead to either alcohols (reduction of an adjacent ester) or hydrogenolysis products where the carbonyl group is cleaved. rsc.org For 1,3-bis(1-phenylcyclopropyl)urea, reduction with a strong hydride agent could potentially lead to the corresponding formamidine (B1211174) derivative or cleavage of the C-N bonds.

Oxidation Ureas are generally stable towards oxidation. The potential sites for oxidation in 1,3-bis(1-phenylcyclopropyl)urea are the phenyl rings and the cyclopropyl groups. Strong oxidizing agents could lead to the hydroxylation or degradation of the aromatic rings. The cyclopropyl rings could also undergo oxidative cleavage. While the direct oxidation of the urea nitrogen atoms is not a common reaction, related sulfur-containing compounds like thioureas are readily oxidized to ureas. researchgate.net This transformation highlights the relative stability of the urea group to oxidative conditions that readily transform other functional groups.

Derivatization and Structure Property Relationships in 1,3 Bis 1 Phenylcyclopropyl Urea Analogues

Systematic Modification of the Phenyl Substituents and their Chemical Implications

Research on analogous diarylurea compounds has established clear structure-activity relationships (SAR) based on phenyl group substitution. nih.govnih.gov For instance, the electronic character of the substituents—whether they are electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3), or electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro (-NO2)—plays a critical role. In many diarylurea systems, compounds with EDGs have shown different activity profiles compared to those with EWGs. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the steric environment and the potential for intramolecular hydrogen bonding. For example, a study on diphenyl urea (B33335) derivatives showed that a meta-methyl substitution resulted in a significantly different biological activity profile compared to ortho- or para-methyl substitutions. nih.gov

Furthermore, replacing a phenyl ring with a different aromatic or aliphatic system, such as a cyclohexyl group, can drastically alter the molecule's properties. While phenyl groups can engage in π-π stacking and C-H···π interactions, which can lead to more ordered and less dynamic solid-state structures, aliphatic rings like cyclohexyl lack these specific interactions. rsc.org This difference in intermolecular forces can impact crystal packing, solubility, and pharmacokinetic profiles. rsc.orgnih.gov Studies on soluble epoxide hydrolase (sEH) inhibitors demonstrated that replacing an adamantyl group with a substituted phenyl group led to more favorable pharmacokinetic properties, including higher maximum concentration (Cmax), larger area under the curve (AUC), and longer half-life (t1/2), suggesting enhanced metabolic stability. nih.gov

The following table summarizes the typical effects of phenyl substituent modifications observed in related urea-based compounds.

| Substituent Type | Position | Potential Chemical Implications |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Para, Meta | Can increase electron density in the aromatic ring, potentially altering binding affinity to biological targets. nih.gov |

| Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃) | Para, Meta | Can decrease electron density, affecting hydrogen bond donor/acceptor properties and metabolic stability. nih.gov |

| Bulky Groups (e.g., t-Butyl) | Ortho | Introduces steric hindrance, which can force a twist in the phenyl ring relative to the urea plane, disrupting planarity and affecting crystal packing. nih.gov |

| Hydrogen-Bonding Groups (e.g., -OH) | Para, Meta | Can participate in additional intermolecular hydrogen bonds, influencing solubility and self-assembly. nih.gov |

Introduction of Diverse Substituents onto the Cyclopropyl (B3062369) Rings and Urea Nitrogens

The cyclopropyl rings and urea nitrogens are also key sites for derivatization. The strained three-membered ring of cyclopropane (B1198618) offers unique electronic and conformational properties. nih.gov Modifications can be achieved through various synthetic routes, often starting with substituted 2-phenyl acetonitrile (B52724) and 1,2-dibromoethane (B42909) to form a substituted 1-phenylcyclopropane carbonitrile, which is then converted to the corresponding carboxylic acid. nih.gov These synthetic strategies allow for the introduction of substituents directly onto the cyclopropyl ring.

The nitrogen atoms of the urea moiety can also be substituted, transforming the secondary urea into a tertiary or quaternary structure. This is typically achieved through reactions with electrophiles or via nucleophilic substitution. evitachem.com Such modifications prevent the nitrogen from acting as a hydrogen bond donor, which fundamentally alters the molecule's ability to form the hydrogen-bonded networks typical of diaryl ureas. mdpi.com This disruption of planarity and hydrogen bonding patterns can enhance solubility by reducing the crystal packing energy. nih.gov

The synthesis of trisubstituted ureas, where one nitrogen atom bears two substituents, is a common strategy to modulate molecular properties. mdpi.com These modifications can significantly impact the compound's reactivity and its potential to act as an inhibitor or modulator in biological systems. evitachem.com

Stereochemical Aspects and Chiral Derivatization Strategies

The structure of 1,3-Bis(1-phenylcyclopropyl)urea features chiral centers at the C1 position of each cyclopropyl ring. This gives rise to the possibility of stereoisomers, including (R,R), (S,S), and the meso (R,S) forms. The spatial arrangement of the phenyl and cyclopropyl groups is critical, as different stereoisomers can exhibit distinct biological activities and physical properties.

The synthesis of enantiomerically pure or enriched analogues is a key objective in medicinal chemistry. nih.govmdpi.com Chiral derivatization strategies often involve the use of chiral starting materials or chiral catalysts. For instance, chiral bis(thio)urea derivatives have been synthesized by condensing a chiral diamine, such as BINAM (1,1'-Binaphthyl-2,2'-diamine), with an appropriate isothiocyanate. mdpi.com Such strategies could be adapted to produce chiral versions of 1,3-Bis(1-phenylcyclopropyl)urea.

The stereochemistry of substituents can have a profound impact on biological activity. Optimizing a lead compound by altering its stereochemistry has been shown to dramatically improve potency in various contexts. nih.gov Investigations into the stereochemistry of related chiral 1,3-dioxane (B1201747) derivatives have shown that the orientation of substituents (axial vs. equatorial) is crucial and can be influenced by the presence of a chiral center elsewhere in the molecule. researchgate.net

Impact of Structural Changes on Intermolecular Interactions and Self-Assembly

The urea functionality is an excellent hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov In 1,3-disubstituted ureas, these interactions typically lead to the formation of infinite one-dimensional hydrogen-bonded tapes or ribbons in the solid state. nih.govresearchgate.net

Structural modifications to the 1,3-Bis(1-phenylcyclopropyl)urea framework directly influence these intermolecular forces.

Phenyl Substituents : Electron-withdrawing groups on the phenyl rings increase the acidity of the N-H protons, making them stronger hydrogen bond donors. This can lead to more robust self-assembly. nih.gov

Urea Nitrogen Substitution : Introducing a third substituent on one of the urea nitrogens prevents that N-H group from participating in hydrogen bonding as a donor. This disrupts the typical ordered hydrogen-bonding patterns and often leads to "disordered" H-bonded structures or the presence of free urea carbonyls that are not involved in hydrogen bonding. mdpi.com

Steric Hindrance : Bulky substituents on the phenyl or cyclopropyl rings can sterically hinder the formation of ideal hydrogen bonds, altering the geometry of self-assembled structures.

Correlation of Structural Variations with Electronic and Steric Properties

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful tool for correlating structural modifications with changes in physical or biological properties. nih.gov In the context of 1,3-Bis(1-phenylcyclopropyl)urea analogues, this involves linking specific steric and electronic parameters of substituents to observed outcomes.

Electronic Properties : The electronic influence of a substituent on the phenyl ring is often quantified by the Hammett parameter (σ). This parameter reflects the electron-donating or electron-withdrawing ability of a substituent and can be correlated with changes in reactivity, binding affinity, or other properties. For example, replacing hydrogen with a fluorine atom introduces a strong electron-withdrawing effect, which can be observed in changes to the compound's NMR spectrum and its interaction with biological targets. mdpi.com

Steric Properties : Steric effects can be quantified using parameters like the Taft steric parameter (Es) or by computational modeling of the molecule's van der Waals surface. Introducing bulky groups, such as methyl substituents in the nodal positions of an adamantane (B196018) ring in a related urea series, was shown to significantly lower melting points by disrupting crystal packing. mdpi.com This highlights the general principle that reducing melting point can lead to increased solubility. mdpi.com

The following table demonstrates how structural changes can be correlated with specific property changes, a key aspect of QSAR studies.

| Modification | Parameter Change | Observed Effect | Reference |

| Introduction of methyl groups to adamantane core | Increased steric bulk, altered lipophilicity | Lowered melting point by 37–198 °C | mdpi.com |

| Replacement of adamantyl with substituted phenyl | Altered electronic and steric profile | Improved pharmacokinetic stability (higher Cmax, longer t1/2) | nih.gov |

| Substitution on phenyl ring (e.g., H vs. Et, allyl) | Varied steric and electronic properties | Resulted in a 9–28-fold improvement in activity for some substituents. | nih.gov |

| Change from thiourea (B124793) to urea catalyst | Altered H-bond donor strength | Doubled the catalytic activity in an aldol (B89426) reaction. | mdpi.com |

By systematically applying these derivatization strategies and analyzing the resulting changes, researchers can develop a comprehensive understanding of the structure-property relationships governing 1,3-Bis(1-phenylcyclopropyl)urea analogues, paving the way for the rational design of new functional molecules.

Advanced Research Directions and Broader Chemical Applications

1,3-Bis(1-phenylcyclopropyl)urea as a Synthetic Building Block for Complex Molecules

The utility of urea-functionalized compounds as building blocks in constructing complex molecular architectures is well-established. nih.gov These molecules can serve as versatile synthons for introducing specific structural and functional properties into a target molecule. In this context, 1,3-Bis(1-phenylcyclopropyl)urea offers a unique combination of a rigid core and modifiable peripheral groups.

The primary role of this compound as a synthetic building block lies in its ability to act as a constrained dipeptide isostere. unifi.it The rigid bicyclic structure can mimic the spatial arrangement of dipeptides, making it a valuable scaffold for developing peptidomimetics. unifi.it The synthesis of more complex molecules can be achieved through several strategies:

Functionalization of the Phenyl Rings: The phenyl groups are amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This modification can be used to tune the solubility, electronic properties, or binding capabilities of the resulting molecule.

Use in Polymer Synthesis: The bis-urea functionality itself is a key element in the formation of supramolecular polymers. nih.gov By designing monomers that incorporate the 1,3-Bis(1-phenylcyclopropyl)urea unit, it is possible to create polymers where the urea (B33335) motif drives non-covalent crosslinking, leading to materials with self-healing or stimulus-responsive properties. nih.gov

Scaffold for Libraries: The molecule serves as a central scaffold from which diverse chemical libraries can be generated. By systematically varying substituents on the phenyl rings, researchers can create a large number of related compounds for screening in various applications, such as drug discovery. unifi.it

The synthesis of novel compounds often involves multi-step reaction sequences, starting with commercially available precursors to build the core scaffold, which is then further functionalized. nih.gov

Applications in Supramolecular Chemistry, including Gelation and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. The bis-urea motif is a powerful tool in this field due to its capacity for strong and directional hydrogen bonding.

Gelation: 1,3-Bis(1-phenylcyclopropyl)urea is a potential organogelator. In suitable hydrocarbon solvents, the molecules can self-assemble into long, fibrous networks. acs.org This assembly is driven by the hydrogen bonds between the urea groups of adjacent molecules, forming one-dimensional chains. The bulky 1-phenylcyclopropyl groups would then dictate how these chains pack, with van der Waals forces and π-stacking between the phenyl rings providing additional stability. When this network becomes sufficiently entangled and spans the entire volume of the solvent, a gel is formed. The properties of the gel (e.g., thermal stability, mechanical strength) would be highly dependent on the specific solvent and temperature.

Molecular Recognition: The hydrogen bonding capability of the bis-urea group also allows for molecular recognition. nih.gov It can selectively bind to other molecules that have complementary hydrogen bond donor and acceptor sites. This principle can be used to functionalize self-assembled structures. For instance, a self-assembled ribbon or fiber of 1,3-Bis(1-phenylcyclopropyl)urea could act as a host for guest molecules that also contain a bis-urea motif, allowing for the precise positioning of functional components within the supramolecular assembly. nih.gov

Investigation of Host-Guest Chemistry with Cyclodextrins and Other Receptors

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are common hosts for a variety of guest molecules. nih.govnih.gov

1,3-Bis(1-phenylcyclopropyl)urea is an excellent candidate for investigation as a guest molecule with cyclodextrins. The two phenyl groups are hydrophobic and can be encapsulated within the cavity of cyclodextrins, particularly β-cyclodextrin or γ-cyclodextrin, which have suitably sized cavities. nih.gov

The study of this host-guest interaction would involve various analytical techniques to confirm the formation of an inclusion complex and to determine its stoichiometry and stability. nih.gov

| Analytical Technique | Purpose in Host-Guest Study | Expected Observation for Inclusion |

| UV-Vis Spectroscopy | To determine the association constant (Ka) of the complex. | Changes in the absorbance spectrum of the phenyl groups upon encapsulation. |

| Fluorimetry | To confirm complex formation and stability, often with higher sensitivity. | Changes in the fluorescence emission of the guest molecule. |

| Nuclear Magnetic Resonance (NMR) | To provide structural details of the inclusion complex in solution. | Shifts in the proton signals of both the guest (phenyl groups) and the host (inner cavity protons). |

| Mass Spectrometry | To confirm the stoichiometry of the complex. | Detection of a molecular ion peak corresponding to the 1:1 or 1:2 host-guest complex. |

Table 1: Techniques for Studying Host-Guest Chemistry. This table outlines the common experimental methods used to characterize the interaction between a host like cyclodextrin (B1172386) and a guest molecule such as 1,3-Bis(1-phenylcyclopropyl)urea. The data from these techniques allow for the calculation of thermodynamic parameters and provide insight into the geometry of the complex. nih.gov

The formation of such inclusion complexes could be used to modify the physicochemical properties of 1,3-Bis(1-phenylcyclopropyl)urea, such as increasing its aqueous solubility or protecting it from degradation.

Role of the Bis-Urea Motif in Self-Assembled Systems and Soft Materials

The bis-urea motif is a cornerstone of self-assembly due to its specific hydrogen bonding pattern. The two urea groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to a highly directional, three-centered hydrogen bonding interaction. acs.orgnih.gov This robust and predictable interaction guides the molecules to assemble into well-defined, one-dimensional columnar or ribbon-like structures. nih.govacs.orgnih.gov

Steric Influence: They prevent the chains from packing in a simple, flat arrangement, likely inducing a twisted or helical structure.

Secondary Interactions: π-stacking interactions between the phenyl rings of adjacent chains provide further stabilization, leading to the formation of bundles or fibers. nih.gov

This hierarchical assembly process—from individual molecules to hydrogen-bonded chains to bundled fibers—is the fundamental principle behind the formation of soft materials like gels and liquid crystals from bis-urea compounds. acs.org These materials are often "smart" or responsive, as the non-covalent bonds holding them together can be disrupted by external stimuli such as temperature, pH, or the introduction of a competitive binding species.

| Interaction Type | Role in Self-Assembly | Participating Groups |

| Primary H-Bonding | Directs 1D chain formation | Urea N-H and C=O groups |

| π-Stacking | Stabilizes packing of chains | Phenyl rings |

| Van der Waals Forces | Contributes to overall packing density | Cyclopropyl (B3062369) and phenyl groups |

Table 2: Key Intermolecular Interactions. This table summarizes the non-covalent forces responsible for the self-assembly of bis-urea compounds. The interplay between these forces determines the final structure and properties of the resulting soft material.

Design and Synthesis of Novel Chemical Scaffolds Incorporating the 1,3-Bis(1-phenylcyclopropyl)urea Structural Unit

The 1,3-Bis(1-phenylcyclopropyl)urea structure can be used as a central component in the design and synthesis of new, larger, and more complex chemical scaffolds. The goal is to leverage the inherent rigidity and self-assembly properties of the core unit to create novel molecular architectures with tailored functions.

One promising direction is the incorporation of this unit into macrocycles. nih.gov For example, two 1,3-Bis(1-phenylcyclopropyl)urea units could be linked together by flexible or rigid spacer groups to create a large ring structure. Such bis-urea macrocycles are known to self-assemble with high fidelity into columnar, porous structures. acs.orgnih.gov The dimensions of the resulting pores can be rationally controlled by the design of the linker, opening up applications in:

Gas Storage and Separations: The porous crystals can be designed to selectively adsorb certain gases based on size and chemical affinity. acs.orgnih.gov

Nanoreactors: The confined space within the pores can be used to carry out chemical reactions with high selectivity, acting as a molecular-scale reaction vessel. sc.edu

The synthesis of these novel scaffolds would typically involve coupling the pre-formed 1,3-Bis(1-phenylcyclopropyl)urea unit with other molecular components using standard organic chemistry reactions, such as etherification, esterification, or cross-coupling reactions. nih.govdocumentsdelivered.com This modular approach allows for the creation of diverse chemical structures from a common building block.

Conclusion and Future Perspectives in Chemical Research

Summary of Key Research Insights on 1,3-Bis(1-phenylcyclopropyl)urea's Chemistry

A thorough review of available scientific literature reveals no specific research insights into the chemistry of 1,3-Bis(1-phenylcyclopropyl)urea. There are no published studies on its synthesis, reactivity, spectroscopic characterization, or supramolecular properties.

Emerging Trends and Challenges in Bis-Urea and Cyclopropyl (B3062369) Chemistry

While no research exists for the specific compound, the fields of bis-urea and cyclopropyl chemistry are experiencing significant advancements.

In bis-urea chemistry , a major trend is the development of complex supramolecular structures. Researchers are exploring how the hydrogen-bonding capabilities of the bis-urea motif can be used to create self-assembling polymers, gels, and even nanoscale containers. These materials have potential applications in drug delivery, catalysis, and materials science. A key challenge is controlling the self-assembly process to achieve desired structures and functions.

In cyclopropyl chemistry , recent trends focus on the development of new synthetic methods to create these strained ring systems with high efficiency and stereoselectivity. The unique electronic properties of the cyclopropyl group make it a valuable component in medicinal chemistry, as it can influence a molecule's conformation and metabolic stability. A significant challenge is the selective functionalization of the cyclopropane (B1198618) ring without causing ring-opening.

Identification of Promising Avenues for Future Academic and Methodological Research

Given the lack of information on 1,3-Bis(1-phenylcyclopropyl)urea, several avenues for future research can be proposed:

Synthesis and Characterization: The most fundamental research would involve the development and optimization of a synthetic route to 1,3-Bis(1-phenylcyclopropyl)urea. Following a successful synthesis, a complete characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide the first concrete data on this molecule.

Supramolecular Chemistry: The combination of the bis-urea moiety and the phenylcyclopropyl groups suggests that this compound could have interesting self-assembly properties. Future research could investigate its ability to form hydrogen-bonded networks in solution and in the solid state. The bulky phenylcyclopropyl groups would likely lead to unique packing arrangements compared to other bis-urea compounds.

Host-Guest Chemistry: It would be interesting to explore whether the potential cavities formed by the self-assembly of 1,3-Bis(1-phenylcyclopropyl)urea can act as hosts for small molecule guests.

Medicinal Chemistry Scaffolding: Given the prevalence of both urea (B33335) and cyclopropane motifs in bioactive molecules, this compound could be investigated as a novel scaffold in drug discovery programs.

Q & A

Q. How can solubility limitations of 1,3-Bis(1-phenylcyclopropyl)urea in aqueous media be overcome for biological assays?

- Answer: Based on LogP values (~3.5 for analogous ureas), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS or cell culture media. Dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1,3-Bis(1-phenylcyclopropyl)urea derivatives?

- Answer: Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurities. Standardize protocols:

- Biofilm assays: Use Streptococcus mutans UA159 (ATCC 700610) with crystal violet staining and pH monitoring (as in Figure 5 of biofilm studies) .

- Purity validation: Combine HPLC (>95% purity) with LC-MS to detect trace intermediates.

- Dose-response curves: Use 8-point dilutions (0.1–100 µM) to calculate precise IC values .

Q. What experimental strategies are recommended for studying the crystallographic polymorphism of 1,3-Bis(1-phenylcyclopropyl)urea?

- Answer: Polymorph screening requires:

- Solvent selection: Test polar (ethanol) vs. non-polar (toluene) solvents under slow evaporation.

- Temperature gradients: Crystallize at 4°C, 25°C, and 40°C to isolate forms.

- X-ray diffraction: Compare unit cell parameters (e.g., space group P2/c vs. Pbca) and hydrogen-bonding motifs (N-H···O vs. C-H···π interactions) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in kinase inhibition studies?

- Answer:

- Scaffold modification: Synthesize analogs with substituents at the cyclopropane phenyl group (e.g., -F, -CF) to assess steric/electronic effects.

- Kinase profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays.

- Molecular docking: Align with kinase X-ray structures (e.g., PDB 1M17) to identify critical binding residues (e.g., gatekeeper mutations) .

Key Methodological Recommendations

- Synthesis: Prioritize inert atmospheres (N/Ar) for cyclopropane stability.

- Crystallography: Use synchrotron sources for high-resolution data on polymorphs.

- Biological Assays: Include negative controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。